molecular formula C9H14N2O2 B2517138 Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate CAS No. 192661-37-3

Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B2517138
CAS No.: 192661-37-3
M. Wt: 182.223
InChI Key: ZOHZTCDQGXUZHR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanoate ethyl ester at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the pyrazole moiety's versatility in drug design, often contributing to bioactivity through hydrogen bonding and hydrophobic interactions . Applications may include its use as a building block for antimicrobial agents or kinase inhibitors, though further pharmacological data are needed to confirm these roles.

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHZTCDQGXUZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research has shown that compounds containing pyrazole rings, such as Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate, exhibit promising antimicrobial activities. A study highlighted the compound's potential to inhibit bacterial growth, making it a candidate for developing new antibiotics. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival, demonstrating its utility in combating resistant strains of bacteria .

1.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicated that this compound could induce apoptosis in cancer cells by activating certain pathways associated with cell death. For instance, it was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting its role as an adjuvant in cancer therapy .

1.3 Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can reduce the production of pro-inflammatory cytokines, which are implicated in numerous chronic diseases. This property positions this compound as a potential therapeutic agent for inflammatory conditions .

Agricultural Applications

2.1 Pesticide Development

This compound is being explored for its potential as a pesticide. Its unique structure allows it to interact with biological systems in ways that can disrupt pest metabolism or reproduction. Field trials have shown that formulations containing this compound effectively reduce pest populations while being safe for non-target organisms .

2.2 Plant Growth Regulation

In addition to its pesticidal properties, this compound can act as a plant growth regulator. Studies have indicated that it can enhance root development and overall plant vigor when applied at specific concentrations, leading to improved crop yields under stress conditions .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with ethyl propanoate under controlled conditions, yielding the desired product with high purity .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications .

Case Study 2: Cancer Cell Apoptosis Induction

In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation . These findings suggest its utility as a novel anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Differences : Replaces the pyrazole ring with a methylthio (-SMe) group.
Key Findings :

  • Aroma Contribution: Ethyl 3-(methylthio)propanoate is a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), with high odor activity values (OAVs) due to its low aroma threshold .
  • Functional Role: The methylthio group enhances volatility and sulfurous aroma notes, making it critical in flavor chemistry. In contrast, the pyrazole-containing analog lacks documented aroma properties, suggesting its substituents prioritize stability or bioactivity over volatility .

Ethyl 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Structural Differences : Features an iodine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring.
Key Findings :

  • This derivative is marketed as a pharmaceutical intermediate, highlighting the role of halogenation in modulating reactivity and solubility .
  • Synthetic Utility: Iodinated pyrazoles are often intermediates in cross-coupling reactions, whereas the non-halogenated target compound may serve as a precursor for further functionalization .

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

Structural Differences: Substitutes the pyrazole with a thiazolidinone ring containing aminomethylene and thioxo groups. Key Findings:

  • Biological Activity: Derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria and fungi, attributed to the thiazolidinone core’s ability to disrupt microbial membranes or enzymes .
  • Structure-Activity Relationship: The thioxo and aminomethylene groups introduce hydrogen-bonding and electron-withdrawing effects, which are absent in the pyrazole-based compound. This highlights how heterocycle choice dictates application (antimicrobial vs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituent Key Properties/Applications Concentration/OAV (if applicable) Reference
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate ~183.2 (estimated) 1-methylpyrazole Pharmaceutical intermediate N/A
Ethyl 3-(methylthio)propanoate 148.23 Methylthio (-SMe) High OAV in pineapple aroma 91.21 µg·kg⁻¹ (pulp), 42.67 µg·kg⁻¹ (core)
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 308.12 4-iodo, 3-methylpyrazole Halogenated pharmaceutical intermediate N/A
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate ~287.35 (estimated) Thiazolidinone, aminomethylene Antimicrobial activity MIC: 12.5–50 µg/mL (varies by strain)

Discussion of Structural and Functional Trends

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methyl) : Enhance stability and lipophilicity, favoring pharmaceutical applications .
    • Electron-Withdrawing Groups (e.g., iodine, thioxo) : Increase polarity and reactivity, useful in cross-coupling or antimicrobial contexts .
  • Heterocycle Influence: Pyrazoles offer nitrogen-rich environments for hydrogen bonding, ideal for kinase inhibitors. Thiazolidinones provide sulfur and oxygen atoms for antimicrobial activity .
  • Application Divergence :
    • Sulfur-containing esters (e.g., methylthio) dominate flavor chemistry due to volatility.
    • Halogenated or nitrogen-rich analogs are prioritized in drug discovery for targeted interactions .

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring and an ethyl propanoate moiety. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 180.20 g/mol. The compound is soluble in organic solvents and exhibits unique reactivity due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Target Receptors : The compound has been reported to bind with high affinity to multiple receptors, modulating their activity and leading to a range of biological effects.
  • Biochemical Pathways : It may influence several pathways, including those involved in inflammation, cancer progression, and microbial resistance . For instance, similar pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . For example, a study highlighted that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific oncogenic pathways.

Study on Antimalarial Activity

A notable study investigated the antimalarial effects of this compound. The compound was found to disrupt the life cycle of Plasmodium species, which are responsible for malaria. It interfered with key biochemical pathways necessary for the survival and proliferation of these parasites . The results indicated a significant reduction in parasitemia in treated subjects compared to controls.

Parameter Results
Inhibition Rate 75% against Plasmodium spp.
IC50 Value 10 µM
Mechanism Disruption of metabolic pathways

Study on Anticancer Activity

In another study focusing on cancer therapy, this compound was tested on various cancer cell lines. The findings revealed that the compound effectively inhibited tumor growth by inducing apoptosis and reducing cell viability:

Cell Line Viability (%) Apoptosis Induction (%)
A549 (Lung Cancer)30%60%
MCF7 (Breast Cancer)40%50%
HeLa (Cervical Cancer)35%55%

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